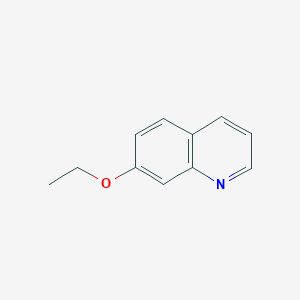
7-Ethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxyquinoline is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
7-Ethoxyquinoline and its derivatives have a variety of applications, including serving as antioxidants in animal feed and in pharmaceutical research . Quinoline derivatives, in general, exhibit antimalarial, antineoplastic, anticonvulsant, antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities .
Scientific Research Applications
- Antioxidant Properties: Ethoxyquin (EQ, 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is used as an antioxidant in animal feed to prevent lipid peroxidation . In vitro, ethoxyquin protects human lymphocytes against DNA damage from hydrogen peroxide .
- Antimutagenic Effects: Ethoxyquin has demonstrated antimutagenic effects in mice, rats, and Chinese hamsters treated with cyclophosphamide, an agent used in cancer chemotherapy, by reducing chromosome aberrations, micronuclei, and dominant lethal mutations induced by the anticancer drug .
- Modification of Carcinogenic Response: Ethoxyquin can modify carcinogenic responses to different carcinogens. In Fischer 344 rats, dietary ethoxyquin prevented the formation of aflatoxin B1-induced preneoplastic liver lesions .
- Radical Scavenging Activity: Researchers have synthesized quinolinic derivatives with radical scavenging activity for potential central nervous system protection. However, ethoxyquin itself is not suitable for this purpose due to its hypothermic effect, likely resulting from the inhibition of electron transport in the mitochondrial respiratory chain .
- Synthesis of New Antioxidants: Studies have explored ethoxyquin derivatives and salts for cytotoxicity, genotoxicity, and antioxidant activity. Ethoxyquin phosphate (EQ-F) was found to be less toxic than ethoxyquin, with reduced cytotoxic and genotoxic activities .
- Thermo-Kinetic Study: A thermo-kinetic study on the unimolecular thermal decomposition of ethoxyquinolines and ethoxyisoquinolines derivatives has been reported .
- Antimicrobial Agents: Thiazole tethered 7-ethoxy quinoline hybrids have been synthesized as potential antimicrobial agents and dihydrofolate reductase (DHFR) inhibitors .
- Schiff base for antibacterial activity: A new chitosan Schiff base was developed via the reaction of chitosan with 2-chloro-3-formyl-7-ethoxy quinoline derivative. The resulting derivative showed promoted antibacterial activity and acceptable antioxidant activity .
- Other biological activities: Studies have investigated the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines . Novel pyridine quinoline hybrids have been synthesized and evaluated for antimalarial properties .
Table of Ethoxyquin Derivatives and Their Activities
| Compound | Activity/Property |
|---|---|
| Ethoxyquin (EQ) | Antioxidant in animal feed, protects against lipid peroxidation, antimutagenic effects, modifies carcinogenic response |
| Ethoxyquin Phosphate (EQ-F) | Reduced cytotoxic and genotoxic activities compared to EQ, antioxidant activity |
| 1,2,3,4-tetrahydroquinolines | High radical scavenging capacities, relatively low toxicity, and moderate hypothermia |
| Thiazole tethered 7-ethoxy quinoline hybrids | Potential antimicrobial agents, dihydrofolate reductase (DHFR) inhibitors |
| Chitosan Schiff base with 2-chloro-3-formyl-7-ethoxy quinoline | Promoted antibacterial activity, antioxidant activity, stimulates glucose uptake, inhibits α-amylase and α-glucosidase |
Case Studies
- Prevention of Liver Lesions: Ethoxyquin completely prevented the formation of aflatoxin B1-induced preneoplastic liver lesions in Fischer 344 rats .
- DNA Damage Protection: Ethoxyquin protected human lymphocytes against DNA damage caused by hydrogen peroxide in in vitro experiments .
- Mutagenicity Studies: Studies using the Ames test on Salmonella typhimurium strains showed varied results, with some negative and some positive effects regarding ethoxyquin's mutagenicity .
Propriétés
Numéro CAS |
92287-49-5 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
7-ethoxyquinoline |
InChI |
InChI=1S/C11H11NO/c1-2-13-10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,2H2,1H3 |
Clé InChI |
OVOZXSUIZQXHCT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=CC=N2)C=C1 |
SMILES canonique |
CCOC1=CC2=C(C=CC=N2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















